molecular formula C20H22N6O2 B2499442 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1019100-16-3

8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2499442
CAS RN: 1019100-16-3
M. Wt: 378.436
InChI Key: LOZYWNPOWKIRHZ-UHFFFAOYSA-N
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Description

The compound is a purine derivative, which is a class of molecules known for their wide range of biological activities and applications in medicinal chemistry. While the specific compound is not directly described in the provided papers, similar compounds with modifications on the purine ring system are discussed. For instance, paper describes the synthesis of purine derivatives with substitutions at the 6, 7, and 8 positions, indicating the versatility of the purine scaffold for chemical modifications.

Synthesis Analysis

The synthesis of purine derivatives often involves multi-step reactions that introduce various functional groups to the purine ring. In paper , a compound with a pyrazole ring attached to an indane-1,3-dione system is synthesized using a condensation reaction in the presence of pyridine. Similarly, the synthesis of the compound of interest would likely involve a series of reactions including condensation and substitution to introduce the dimethyl-pyrazolyl and phenylpropyl groups to the purine core.

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by the presence of hydrogen bonds, stacking interactions, and various other non-covalent interactions that influence their crystal packing and stability. Paper provides insight into the intermolecular interactions present in a related xanthine derivative, highlighting the importance of hydrogen bonding and electrostatic interactions in the molecular assembly. These findings suggest that the compound of interest would also exhibit a complex network of intermolecular interactions, contributing to its stability and potential biological activity.

Chemical Reactions Analysis

Purine derivatives can undergo a range of chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the reactive nature of the purine ring. The presence of substituents such as the dimethyl-pyrazolyl group can influence the reactivity of the compound, potentially leading to selective reactions at specific positions on the purine ring. Although the exact reactions of the compound of interest are not detailed in the provided papers, the literature on similar compounds suggests a rich chemistry that could be exploited for further functionalization or biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the introduction of electron-donating or electron-withdrawing groups can affect the compound's solubility, melting point, and stability. Paper discusses the use of a dipyrazolo-pyrazine dione derivative as a reagent for amino acid analysis, indicating that such compounds can have specific interactions with biomolecules, which could be relevant for the compound of interest in terms of its solubility and reactivity in biological environments.

Scientific Research Applications

Synthesis and Characterization

Research on related compounds focuses on their synthesis and structural characterization. For instance, the synthesis and characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines and their structural elucidation using multinuclear NMR spectroscopy have been reported, indicating a methodological framework for synthesizing and analyzing similar compounds (Aggarwal et al., 2009). These studies lay the groundwork for understanding the chemical properties and potential reactivity of such molecules.

Biological Activities

The broader class of pyrazolyl-purines exhibits a range of biological activities. Compounds within this class have been explored for their cytotoxic activities against various cancer cell lines, showcasing their potential as anticancer agents. For example, the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, related in structure to the pyrazolyl-purines, has been studied against murine leukemia and human leukemia cell lines (Deady et al., 2003). Additionally, pyrazolo[3,4-d]pyrimidine-based molecules have been investigated for their unique structural properties and potential biological activities, including interactions that could inform drug design and therapeutic applications (Avasthi et al., 2002).

Antimicrobial and Antiviral Potential

Some derivatives within this chemical class have also shown antimicrobial and antiviral potentials. The exploration of tricyclic triazino and triazolo[4,3-e]purine derivatives has revealed compounds with significant in vitro anticancer, anti-HIV-1, and antimicrobial activities, highlighting the versatile potential of pyrazolyl-purines in developing new therapeutic agents (Ashour et al., 2012).

properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-13-12-14(2)26(23-13)19-21-17-16(18(27)22-20(28)24(17)3)25(19)11-7-10-15-8-5-4-6-9-15/h4-6,8-9,12H,7,10-11H2,1-3H3,(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZYWNPOWKIRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

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